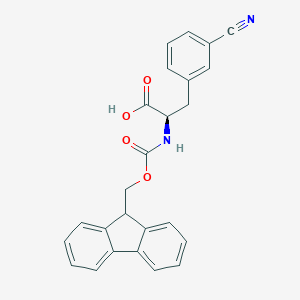

Fmoc-D-3-Cyanophenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLOUTPKZUJTGV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-37-0 | |

| Record name | 3-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-3-Cyanophenylalanine: Properties and Applications in Peptide Synthesis

Fmoc-D-3-Cyanophenylalanine is a synthetic amino acid derivative that serves as a critical building block in advanced peptide synthesis.[] This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols relevant to its use in research and drug development. Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano-substituted aromatic ring, offers enhanced chemical versatility for creating structurally diverse peptides with unique characteristics.[]

Core Chemical and Physical Properties

This compound is a white powder at room temperature.[][2] The D-configuration imparts specific stereochemical properties that are instrumental in studying protein folding and enhancing enzymatic stability.[] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 205526-37-0 | [2] |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [][2] |

| Molecular Weight | 412.4 g/mol | [][2] |

| Appearance | White powder | [][2] |

| Melting Point | 111 - 113 °C | [2] |

| Optical Rotation | [α]²⁰/D = +36.5° (c=1 in DMF) | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Boiling Point | 670.7°C at 760 mmHg | [] |

| Density | 1.35 g/cm³ | [] |

| Solubility | Soluble in DMF, DMSO, and NMP.[3][4] Adding DMSO or NMP can enhance solubility in DMF.[3] Gentle heating to 37°C can also improve solubility.[3] | |

| Storage | Store at 2-8 °C | [][2] |

Applications in Research and Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino function, which is a cornerstone of modern peptide chemistry.[2] The cyano group on the phenyl ring introduces unique electronic and steric properties that can influence a peptide's conformation, stability, and biological activity.[5]

Key application areas include:

-

Peptide Synthesis: It serves as a fundamental building block for constructing complex peptide chains.[2]

-

Drug Development: The incorporation of the cyano group can enhance the biological activity of pharmaceutical compounds.[2] Its D-configuration can increase resistance to enzymatic degradation, improving peptide stability in biological systems.[]

-

Neuroscience Research: This amino acid is used to synthesize peptides that may act as agonists or antagonists for neurotransmitter receptors, aiding in the study of neurological pathways and disorders.[2] The cyano group itself can influence interactions with biological targets like receptors or enzymes.[2]

-

Fluorescence Probes: The cyanophenylalanine side chain is a useful fluorescence probe for studying protein structure, folding, and interactions.[6][7] Its fluorescence is sensitive to the local environment, including quenching by nearby amino acid side chains like tyrosine and histidine.[6]

-

Bioconjugation: The cyano group offers a potential site for chemical modification, facilitating the linkage of peptides to other biomolecules for applications in targeted therapies and diagnostics.[2][8]

Experimental Protocols

Detailed analytical data such as specific 1H-NMR, 13C-NMR, and mass spectrometry results for the standalone this compound molecule are not consistently available in public literature, often being proprietary to chemical suppliers. However, the following sections provide detailed, generalized protocols for its primary application in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is incorporated into a peptide chain using a standard SPPS workflow. This process involves the sequential addition of amino acids to a growing chain anchored to a solid support (resin).

Protocol 1: Standard Fmoc Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For complex sequences, this step can be repeated.

-

Reagent Removal: Drain the piperidine solution.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

Protocol 2: Peptide Cleavage and Global Deprotection

This protocol cleaves the completed peptide from the resin support and removes any remaining side-chain protecting groups.

-

Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[9]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to prevent side reactions.[9]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.5 g of resin).[9] Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[9]

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.[9]

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.[9]

HPLC Purification of Peptides Containing 3-Cyanophenylalanine

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides. A reversed-phase C18 column is typically used.

General Protocol:

-

Sample Preparation: Dissolve the crude, dried peptide in a suitable solvent, often a mixture of acetonitrile and water. Filter the sample through a 0.2 µm or 0.45 µm filter before injection.

-

Mobile Phases:

-

Buffer A: 0.1% TFA in Water.

-

Buffer B: 0.1% TFA in Acetonitrile.

-

-

Scouting Gradient: To determine the optimal elution conditions, first run an analytical-scale separation with a broad, linear gradient (e.g., 5% to 95% Buffer B over 30-40 minutes).[10]

-

Preparative Gradient: Based on the retention time from the scouting run, develop a more focused, shallower gradient for the preparative-scale purification to maximize resolution between the target peptide and impurities.[10][11]

-

Fraction Collection: Collect fractions corresponding to the peaks detected (typically at 220 nm and 280 nm).

-

Analysis and Lyophilization: Analyze the collected fractions using analytical HPLC and/or mass spectrometry to identify those containing the pure peptide. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.[11]

Reactivity and Stability

The this compound side chain is generally stable under standard Fmoc-SPPS conditions. The cyano group is not susceptible to the basic conditions (piperidine) used for Fmoc removal or the acidic conditions (TFA) used for cleavage.[9] However, as with any peptide synthesis, side reactions can occur, particularly with prolonged exposure to strong bases or acids.[12][13] The quality of solvents, especially DMF which can degrade to form dimethylamine, is crucial to prevent premature deprotection.[4]

References

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. lcms.cz [lcms.cz]

- 11. peptide.com [peptide.com]

- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 13. Side reactions in peptide synthesis: An overview | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]

In-Depth Technical Guide to Fmoc-D-3-Cyanophenylalanine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-3-Cyanophenylalanine, a crucial building block in peptide synthesis and drug discovery. It details the molecule's structure, outlines a detailed synthesis protocol, and includes relevant quantitative data for researchers.

Molecular Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. It features a cyano group at the meta position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), as it can be selectively removed under mild basic conditions.

The presence of the cyano group imparts unique electronic properties to the molecule, influencing the peptide's conformation, stability, and biological activity. This makes this compound a valuable tool for creating peptides with enhanced therapeutic potential.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| CAS Number | 205526-37-0[1] |

| Molecular Formula | C25H20N2O4[1] |

| Molecular Weight | 412.4 g/mol [1] |

| Appearance | White powder[1] |

| Melting Point | 111 - 113 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Optical Rotation | [a]20D = +36.5° (c=1 in DMF)[1] |

| Storage Conditions | 0 - 8 °C[1] |

Synthesis of this compound

The synthesis of this compound is a two-step process. First, the precursor D-3-Cyanophenylalanine is synthesized. This is followed by the protection of the α-amino group with the Fmoc moiety.

Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of D-3-Cyanophenylalanine

While several methods exist for the asymmetric synthesis of D-amino acids, a common laboratory-scale approach for preparing D-3-Cyanophenylalanine involves a nucleophilic substitution reaction on a readily available chiral precursor, such as a protected 3-halo-D-phenylalanine derivative. The following is a representative protocol.

Materials and Reagents:

-

N-Boc-3-Bromo-D-phenylalanine

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (HCl)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Cyanation Reaction:

-

To a solution of N-Boc-3-Bromo-D-phenylalanine (1 equivalent) in anhydrous DMF, add copper(I) cyanide (1.2 equivalents).

-

Heat the reaction mixture at 120-140 °C under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Workup and Extraction:

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and a small amount of HCl to decompose the copper cyanide complex.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-D-3-Cyanophenylalanine.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Boc Deprotection:

-

Dissolve the purified N-Boc-D-3-Cyanophenylalanine in a solution of trifluoroacetic acid in dichloromethane (e.g., 50% TFA/DCM).

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate D-3-Cyanophenylalanine as its TFA salt.

-

Collect the solid by filtration and dry under vacuum.

-

Experimental Protocol: Fmoc Protection of D-3-Cyanophenylalanine

This protocol describes a standard procedure for the N-terminal protection of an amino acid with the Fmoc group using Fmoc-succinimide (Fmoc-OSu).

Materials and Reagents:

-

D-3-Cyanophenylalanine (or its TFA salt)

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO3) or Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Dilute hydrochloric acid (e.g., 1M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution of Amino Acid: Dissolve D-3-Cyanophenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate. If starting from the TFA salt, add additional base to neutralize the salt.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Workup:

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu or byproducts.

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

-

-

Extraction: Extract the precipitated this compound with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water, to yield pure this compound.

Applications in Research and Drug Development

This compound is a versatile building block with several applications in the fields of peptide chemistry, drug discovery, and neuroscience.

-

Peptide Synthesis: It serves as a key component in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with tailored properties.[1] The incorporation of this unnatural amino acid can enhance the metabolic stability of peptides and modulate their biological activity.

-

Drug Development: The unique electronic and steric properties conferred by the cyano group make it a valuable tool in the design of peptide-based therapeutics.[1] It can be used to probe receptor binding sites and to develop agonists or antagonists with improved potency and selectivity.

-

Neuroscience Research: this compound is utilized in the synthesis of peptide-based probes to study neural signaling pathways and to develop potential treatments for neurological disorders. The cyano group can influence the interaction of the peptide with biological targets such as receptors and enzymes in the nervous system.

References

An In-depth Technical Guide on the Solubility and Stability of Fmoc-D-3-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-D-3-Cyanophenylalanine, a crucial building block in peptide synthesis and drug discovery. While specific quantitative data for this derivative is not extensively published, this document outlines the core principles governing its behavior, offers qualitative assessments based on established peptide chemistry, and provides detailed experimental protocols for researchers to determine these properties empirically.

Core Principles of Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the physicochemical properties of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many organic solvents, a critical factor for efficient solid-phase peptide synthesis (SPPS).[1] However, the polarity of the amino acid side chain significantly influences the overall solubility profile.

This compound possesses a moderately polar cyano group on the phenyl ring. This feature can influence its solubility in various solvents. While generally expected to be highly soluble in common polar aprotic solvents used in SPPS, its solubility in less polar or protic solvents may vary.

Table 1: Expected Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Standard solvent for SPPS; effectively solvates the peptide backbone and Fmoc group.[1][2] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Similar to DMF, excellent at dissolving Fmoc-amino acids and swelling synthesis resins.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic molecules.[1] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately Soluble | Often used in peptide synthesis, though solubility of some Fmoc-amino acids can be limited.[2] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Commonly used in HPLC, but may have lower solvating power for some Fmoc-amino acids compared to DMF.[1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | Used in some "green" SPPS protocols, but generally less effective at dissolving Fmoc-amino acids than DMF.[1] |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic Fmoc group and phenyl ring lead to poor solubility in aqueous solutions.[3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[1]

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations should be prepared in the solvent of interest. These will be used to generate a calibration curve.

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples are agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.[1]

-

Sample Clarification: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and clarified by centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of the dissolved this compound in the clarified supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring at a wavelength where the Fmoc group absorbs, typically around 265 nm).

-

Data Analysis: The concentration is calculated by comparing the analytical response to the calibration curve generated from the standard solutions.

Core Principles of Stability

The stability of this compound is primarily concerned with the lability of the Fmoc protecting group. The Fmoc group is renowned for its stability in acidic conditions and its susceptibility to cleavage under basic conditions, a cornerstone of its use in orthogonal peptide synthesis strategies.[4][5][6]

-

Base Lability: The Fmoc group is readily cleaved by bases, particularly secondary amines like piperidine, through a β-elimination mechanism.[5][7] This is the basis for its removal during SPPS. The rate of cleavage is dependent on the base, its concentration, and the solvent.[6][7]

-

Acid Stability: The Fmoc group is very stable towards acids, including the trifluoroacetic acid (TFA) solutions typically used to cleave side-chain protecting groups and the peptide from the resin in Boc-based synthesis.[6][8]

-

Side Chain Stability: The cyano group on the phenyl ring of this compound is generally stable under standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF).[9] However, prolonged exposure to harsh basic conditions should be avoided to prevent potential side reactions.

Table 2: Stability Profile of this compound

| Condition | Stability | Rationale |

| Acidic (e.g., TFA) | Stable | The Fmoc group is designed to be stable to acidic conditions used for cleavage of other protecting groups.[6][8] |

| Basic (e.g., Piperidine) | Labile | The Fmoc group is rapidly cleaved by secondary amines, which is the basis for its use in SPPS.[5][7] |

| Neutral (Storage) | Generally Stable | As a solid, it is stable when stored in a cool, dry place.[10][11] Stability in solution, particularly in DMF, can be a concern over time.[12] |

| Hydrogenolysis | Potentially Labile | The stability of the Fmoc group to hydrogenolysis can be variable and should be assessed on a case-by-case basis.[6][8] |

Experimental Protocol for Stability Assessment (Deprotection Kinetics)

The stability of the Fmoc group under specific conditions can be quantitatively assessed by monitoring its cleavage over time using HPLC.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMF) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Deprotection Reagent: The basic solution to be tested is prepared (e.g., 20% v/v piperidine in DMF).

-

Initiation of Reaction and Sampling: The deprotection reaction is initiated by adding the deprotection reagent to the stock solution. At specified time intervals (e.g., 0, 1, 2, 5, 10, 15 minutes), an aliquot of the reaction mixture is withdrawn.

-

Quenching: Each aliquot is immediately quenched by diluting it in a solution that neutralizes the base, such as 1% TFA in 50:50 acetonitrile/water.[4] This stops the deprotection reaction.

-

HPLC Analysis: The quenched aliquots are injected onto a C18 reversed-phase HPLC column. A suitable gradient of acetonitrile in water with 0.1% TFA is used as the mobile phase. The elution is monitored at wavelengths appropriate for both the Fmoc-protected starting material (e.g., 265 nm) and the deprotected product.[4]

-

Data Analysis: The peak areas of the starting material and the deprotected product are quantified at each time point. The percentage of the remaining protected amino acid is calculated relative to the initial amount (time zero). This data is then plotted against time to visualize the deprotection kinetics.[4]

Conclusion

This compound is a valuable building block for peptide synthesis. Its solubility is expected to be high in polar aprotic solvents like DMF and NMP, facilitating its use in automated synthesizers. The stability of the Fmoc group is well-characterized, being robust under acidic conditions and labile to basic reagents like piperidine, which allows for its strategic removal during peptide chain elongation. The cyano-functionalized side chain is generally stable to standard SPPS protocols. For applications requiring precise solubility and stability data under specific non-standard conditions, the detailed experimental protocols provided in this guide will enable researchers to generate the necessary empirical data, thereby optimizing synthesis protocols and ensuring the successful development of novel peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. chempep.com [chempep.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. connectsci.au [connectsci.au]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

Fmoc-D-3-Cyanophenylalanine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-3-Cyanophenylalanine is a non-natural, protected amino acid that serves as a critical building block in modern peptide chemistry. Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a D-chiral center, and a meta-substituted cyano group on the phenyl ring, offers distinct advantages for the synthesis of complex peptides and peptidomimetics. The cyano moiety imparts unique electronic properties and can act as a bioisostere, a reactive handle for bioconjugation, or an intrinsic spectroscopic probe. This guide provides an in-depth overview of its properties, core applications, and detailed experimental protocols relevant to its use in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

This compound is a white, powdered solid utilized in synthetic organic chemistry. Its key properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 205526-37-0 | [1] |

| Molecular Formula | C₂₅H₂₀N₂O₄ | [1] |

| Molecular Weight | 412.4 g/mol (also cited as 412.44 g/mol ) | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Melting Point | 111 - 113 °C | [1] |

| Optical Rotation | [α]²⁰/D = +36.5° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1] |

| Synonyms | Fmoc-D-Phe(3-CN)-OH, Fmoc-m-cyano-D-Phe-OH | [1] |

Core Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool for several advanced applications.

-

Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, its primary application is as a building block in SPPS. The Fmoc group provides stable protection for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, allowing for the stepwise elongation of a peptide chain on a solid support.[1]

-

Drug Discovery and Development: The incorporation of non-natural amino acids is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. The D-configuration of this amino acid analogue can increase resistance to enzymatic degradation by proteases, thereby improving the peptide's in vivo stability and half-life. The cyano group can influence the peptide's conformation, receptor binding affinity, and overall biological activity.[2]

-

Enzyme Inhibitor Design: Peptides containing cyanophenylalanine can be designed as potent and selective inhibitors of enzymes, particularly proteases.[3] The cyano group's electron-withdrawing nature can alter the electronic distribution of the phenyl ring, potentially enhancing interactions with the enzyme's active site. Peptides are promising as protease inhibitors due to their high selectivity and potency.[3]

-

Neuroscience Research: This compound is utilized in the synthesis of peptides that can act as agonists or antagonists for specific neurotransmitter receptors, such as opioid receptors.[4] This allows researchers to probe neural circuits and investigate the mechanisms of neurological disorders.[1][4]

-

Bioconjugation: The cyano group can serve as a reactive handle for further chemical modification, enabling the attachment of peptides to other molecules, such as fluorescent dyes, cytotoxic drugs, or targeting ligands.[1]

Role in Modulating Biological Pathways: Conceptual Examples

The true utility of this compound is realized when it is incorporated into a peptide designed to modulate a specific biological target. The properties of the amino acid contribute to the peptide's overall structure-activity relationship (SAR).

Competitive Inhibition of Proteases

Many diseases involve the dysregulation of protease activity. Peptides designed to mimic a protease's natural substrate can act as competitive inhibitors, blocking the active site and preventing substrate cleavage. Incorporating this compound can enhance binding affinity and stability. The D-amino acid structure provides resistance to proteolysis, while the cyanophenyl group can form specific interactions within the enzyme's active site, improving potency and selectivity.

Caption: Competitive inhibition of a protease by a peptide containing D-3-Cyanophenylalanine.

Modulation of Opioid Receptors

Peptides are crucial in neuroscience as modulators of cell surface receptors like G-protein coupled receptors (GPCRs). For opioid receptors, the aromatic side chain of phenylalanine in position 3 of many peptide ligands is critical for receptor affinity and selectivity.[1] By substituting natural L-phenylalanine with D-3-cyanophenylalanine, researchers can fine-tune these interactions. The D-stereochemistry alters the peptide backbone's conformation, while the cyano group modifies the electronic and steric properties of the side chain, potentially leading to peptides with novel agonist or antagonist profiles at μ (mu) and δ (delta) opioid receptors.

Experimental Protocols: Fmoc-Solid Phase Peptide Synthesis (SPPS)

The following section details a standard, representative protocol for manual Fmoc-SPPS, into which this compound can be incorporated.

Materials and Reagents

-

SPPS reaction vessel

-

Solid support (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

-

Fmoc-protected amino acids (including this compound)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling (activating) reagents: e.g., HCTU, HATU, or DCC/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Washing solvents: Methanol (MeOH), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Synthesis Workflow

The synthesis involves a series of cyclical steps to elongate the peptide chain, followed by a final cleavage step.

References

- 1. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

The Cyano Group in Fmoc-D-3-Cyanophenylalanine: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of Fmoc-D-3-Cyanophenylalanine, focusing on the multifaceted role of the meta-positioned cyano group in peptide and drug development.

Introduction

This compound is a non-canonical amino acid that has garnered significant interest within the scientific community, particularly in the fields of peptide chemistry, drug discovery, and neuroscience.[1][2][3][4] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano (-C≡N) substituent at the meta position of the phenyl ring, endows it with distinct chemical and physical properties. This guide provides a comprehensive overview of the role of the cyano group in this compound, offering insights into its impact on peptide structure, stability, and biological activity. Detailed experimental protocols and data are presented to assist researchers in harnessing the potential of this versatile building block.

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their conformational properties and biological functions.[5] The cyano group, in particular, is a small, polar, and metabolically stable moiety that can act as a hydrogen bond acceptor and a dipole moment modulator. Its electron-withdrawing nature can also influence the electronic properties of the aromatic ring, thereby affecting intra- and intermolecular interactions.[4]

Physicochemical Properties of 3-Cyanophenylalanine

The presence of the cyano group at the meta position of the phenyl ring imparts specific physicochemical characteristics to the amino acid.

| Property | Value | Source |

| Molecular Formula | C10H10N2O2 | [6] |

| Molecular Weight | 190.20 g/mol | [6] |

| XLogP3 | -1.8 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 3 | [6] |

The Role of the Cyano Group in Peptide Chemistry and Drug Design

The introduction of a cyano group into a peptide sequence via this compound can have a profound impact on its properties and potential applications.

Modulation of Peptide Conformation and Stability

The steric and electronic properties of the meta-cyano group can influence the overall conformation of a peptide.[5] By introducing a rigid, planar group, it can restrict the rotational freedom of the phenyl ring and influence the peptide backbone's dihedral angles. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs. The D-configuration of the amino acid also inherently increases resistance to enzymatic degradation by proteases, enhancing the peptide's in vivo stability.

Enhancement of Biological Activity and Receptor Binding

The cyano group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition.[7][8] By acting as a hydrogen bond acceptor, the nitrile nitrogen can form specific contacts with biological targets such as enzymes and receptors, potentially increasing binding affinity and specificity. The altered electronic distribution of the phenyl ring can also influence π-π stacking and cation-π interactions, further contributing to the binding energetics. While specific quantitative data for peptides containing 3-cyanophenylalanine is limited in publicly available literature, the principles of molecular interactions suggest its potential to enhance biological activity.

Spectroscopic Probe for Biophysical Studies

The cyano group possesses a unique vibrational signature in the infrared (IR) spectrum, making it a valuable spectroscopic probe.[9][10] The C≡N stretching frequency is sensitive to the local microenvironment, including solvent polarity and hydrogen bonding interactions.[7][8] This allows for the site-specific interrogation of peptide conformation and dynamics.

Furthermore, cyanophenylalanine derivatives have been utilized as fluorescent probes.[11] While much of the existing research focuses on the para-substituted isomer (p-cyanophenylalanine) as a FRET (Förster Resonance Energy Transfer) partner and a sensor for local environment, the meta-substituted version also holds promise for such applications due to its intrinsic fluorescence properties.[2][12]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide established protocols for solid-phase peptide synthesis, purification, and analysis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

This compound

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Cleavage and Global Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B. Filter the sample through a 0.22 µm syringe filter.

-

Method Development:

-

Perform an initial analytical run with a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.

-

Optimize the gradient to achieve good separation of the target peptide from impurities.

-

-

Preparative Purification:

-

Scale up the optimized method to a preparative or semi-preparative column.

-

Inject the peptide solution and collect fractions corresponding to the target peptide peak.

-

-

Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Peptide Analysis by Mass Spectrometry

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Data Acquisition: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Data Analysis: Determine the molecular weight of the peptide from the resulting mass spectrum and compare it to the theoretical calculated mass.

Visualizations

Experimental Workflow for Peptide Synthesis and Purification

Caption: Workflow for the synthesis and purification of peptides containing this compound.

Logical Relationship of the Cyano Group's Influence

Caption: The influence of the cyano group's properties on peptide characteristics.

Conclusion

This compound serves as a valuable and versatile building block in peptide science. The meta-positioned cyano group plays a multifaceted role, influencing peptide conformation, enhancing biological activity through specific molecular interactions, and acting as a sensitive spectroscopic probe. While further quantitative studies are needed to fully elucidate the specific binding contributions of the 3-cyano isomer in various biological systems, the foundational principles and experimental protocols outlined in this guide provide a solid framework for researchers to explore and exploit the unique properties of this non-canonical amino acid in their drug development and scientific investigations. The continued exploration of peptides incorporating this compound is poised to yield novel therapeutic leads and a deeper understanding of biomolecular interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Utility of the Fmoc Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic and peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is attributed to its unique base-lability, which allows for a mild and orthogonal approach to the synthesis of complex peptides and other organic molecules. This technical guide provides a comprehensive overview of Fmoc chemistry, including its fundamental principles, detailed experimental protocols, quantitative data, and a discussion of its applications and associated challenges.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its distinct chemical properties. It is a carbamate formed between 9-fluorenylmethanol and an amino group. The fluorenyl ring system is the key to its functionality, as the C9 proton is acidic due to the electron-withdrawing nature of the aromatic rings.[1]

Protection: The Fmoc group is typically introduced to an amino group using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][2] Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts during the protection of amino acids.[3] The protection reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon of the Fmoc reagent.

Deprotection: The removal of the Fmoc group is achieved under mild basic conditions, most commonly using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF).[4][5] The mechanism is a β-elimination reaction initiated by the abstraction of the acidic C9 proton of the fluorenyl group by the base. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[2][6] The reactive DBF is subsequently trapped by the excess amine to form a stable adduct.[6]

Orthogonality: A significant advantage of the Fmoc group in peptide synthesis is its orthogonality with acid-labile protecting groups.[7][8] In the widely used Fmoc/tBu (tert-butyl) strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).[7][9] This allows for the selective removal of the Fmoc group at each step of peptide chain elongation without affecting the side-chain protecting groups, which are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[7][9]

Quantitative Data in Fmoc Chemistry

The efficiency and kinetics of Fmoc group manipulation are critical for successful synthesis. The following tables summarize key quantitative data.

Table 1: Stability and Deprotection Kinetics of the Fmoc Group

| Base | Concentration | Solvent | Half-life (t½) of Fmoc-Val-OH | Reference(s) |

| Piperidine | 20% (v/v) | DMF | ~6 seconds | [10] |

| Piperazine | 5% (v/v) | DMF | ~30 seconds | [10] |

| Morpholine | 50% (v/v) | DMF | ~1 minute | [10] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in 5% Piperazine/NMP | NMP | Faster than 20% Piperidine/DMF | [11] |

| Triethylamine (TEA) | 1 M | DMF | 4 hours | [3] |

| Diisopropylethylamine (DIPEA) | 1 M | DMF | 6 hours | [3] |

Table 2: Quantitative Monitoring of Fmoc Deprotection

| Parameter | Value | Wavelength | Solvent | Reference(s) |

| Molar Extinction Coefficient (ε) of Dibenzofulvene-Piperidine Adduct | 7800 M⁻¹cm⁻¹ | 301 nm | DMF | [12][13] |

| 8100 M⁻¹cm⁻¹ | 301 nm | DMF | [14] | |

| 6089 M⁻¹cm⁻¹ | 289.8 nm | DMF | [14] |

Table 3: Comparative Yields of Fmoc vs. Boc SPPS for a Hydrophobic Peptide (Aβ1–42)

| Synthesis Strategy | Coupling Conditions | Crude Purity | Final Yield | Reference(s) |

| Standard Fmoc/tBu SPPS | HCTU | 67% | 87% | [15] |

| Boc/Bzl SPPS | Standard | Not Reported | 33% | [15] |

| Fmoc/tBu SPPS with Pseudoproline Dipeptides | Standard | Not Reported | 57% | [15] |

Key Experimental Protocols

The following are detailed methodologies for fundamental procedures in Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid (e.g., Alanine)

Materials:

-

L-Alanine

-

9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Alanine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.

-

Continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of Fmoc-Ala-OH will form.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: A Single Cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang resin).

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HCTU, 2.9 equivalents)

-

Base (e.g., Diisopropylethylamine - DIPEA, 6 equivalents)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[16]

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HCTU, 2.9 equivalents) and base (e.g., DIPEA, 6 equivalents) in DMF for a few minutes.[18]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[18]

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantification of the resin loading or the efficiency of the deprotection step.

Materials:

-

Fmoc-amino acid-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF, peptide synthesis grade

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flask

Procedure:

-

Accurately weigh a small amount of dry Fmoc-amino acid-resin (e.g., 2-5 mg) into a reaction vessel.

-

Add a known volume of the deprotection solution (e.g., 5 mL) to the resin.

-

Agitate for 30 minutes to ensure complete Fmoc removal.

-

Carefully transfer the supernatant to a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

-

Wash the resin with DMF and add the washings to the volumetric flask.

-

Dilute the solution to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

-

Use the deprotection solution as a blank to zero the spectrophotometer.

-

Measure the absorbance of the diluted solution at 301 nm.[19]

-

Calculate the resin loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × Resin Weight (g) × Path Length (cm)) (Where ε = 7800 M⁻¹cm⁻¹)[12][13]

Protocol 4: Final Cleavage of Peptide from Wang Resin

This protocol describes the cleavage of the synthesized peptide from Wang resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/w/v/v) or a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[4][17]

-

Cold diethyl ether (-20 °C)

Procedure:

-

Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

-

Place the dry peptide-resin in a suitable reaction vessel.

-

In a fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per 100 mg of resin).[17]

-

Agitate the mixture at room temperature for 2-4 hours.[17]

-

Filter the mixture to separate the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Incubate at -20 °C for at least 30 minutes to maximize precipitation.[17]

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Visualizing Fmoc Chemistry Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical steps and relationships in Fmoc chemistry.

Caption: The cycle of Fmoc protection and deprotection of an amine.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. connectsci.au [connectsci.au]

- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Discovery and Development of Cyanophenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of cyanophenylalanine derivatives, a class of unnatural amino acids with significant applications in drug discovery and chemical biology. This document details their synthesis, biological evaluation, and utility as molecular probes, with a focus on their application in the development of novel therapeutics.

Introduction to Cyanophenylalanine Derivatives

Cyanophenylalanine is a non-proteinogenic amino acid that incorporates a cyano group onto the phenyl ring of phenylalanine. This modification imparts unique chemical and physical properties, making it a valuable tool for medicinal chemists and chemical biologists. The cyano group is a strong dipole and an excellent infrared probe, and its presence can modulate the biological activity and pharmacokinetic properties of peptides and small molecules. Different isomers, such as 2-cyanophenylalanine, 3-cyanophenylalanine, and 4-cyanophenylalanine, offer distinct spectroscopic signatures and steric profiles, allowing for fine-tuning of molecular interactions.[1]

The incorporation of cyanophenylalanine into peptides can enhance their stability against enzymatic degradation and improve their binding affinity to biological targets.[2][3] Furthermore, the nitrile functionality can serve as a handle for further chemical modifications. In small molecule drug discovery, cyanophenylalanine derivatives have been explored as key building blocks for a variety of therapeutic agents, including anticancer and anticoagulant drugs.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various cyanophenylalanine derivatives and their analogs.

Anticancer and EGFR Inhibitory Activity of 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivatives

A series of novel 4-aminoquinoline derivatives bearing a phenylalanine methyl ester moiety were synthesized and evaluated for their anticancer activity against A549 (human lung adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines.[4] The most active compounds were also assessed for their ability to inhibit the epidermal growth factor receptor (EGFR).[4]

| Compound | R | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) | EGFR Inhibition IC₅₀ (µM) |

| 4a | H | > 100 | > 100 | > 100 | - |

| 4b | 7-CH₃ | 69.831 ± 3.112 | 85.314 ± 4.018 | > 100 | - |

| 4c | 7-F | 24.119 ± 1.053 | 31.552 ± 1.611 | 89.117 ± 4.133 | - |

| 4d | 6-Br | 3.317 ± 0.142 | 5.118 ± 0.224 | 51.812 ± 2.514 | 12.314 ± 0.581 |

| 4e | 6-Cl | 4.648 ± 0.199 | 6.811 ± 0.315 | 62.114 ± 3.018 | 15.819 ± 0.713 |

| 4f | 6,8-Br₂ | 11.816 ± 0.519 | 15.331 ± 0.718 | 75.319 ± 3.511 | - |

| Doxorubicin | - | 1.112 ± 0.051 | 1.816 ± 0.082 | 4.113 ± 0.188 | - |

| Erlotinib | - | - | - | - | 0.048 ± 0.002 |

Data sourced from ŞENOL et al. (2025).[4]

Factor Xa Inhibitory Activity of 3-Amidinophenylalanine Derivatives

Derivatives of 3-amidinophenylalanine, a close structural analog of cyanophenylalanine, have been investigated as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. The following data showcases the inhibitory potency (Ki) of a series of these compounds.

| Compound | R | Ki (nM) for Factor Xa |

| 1a | Boc | >10000 |

| 1b | Z | 7000 |

| 1c | Adoc | 1000 |

| 2a | Boc-(R) | 1000 |

| 2b | Adoc-(R) | 200 |

| 3a | Boc-(R)-Phe-NH-Et | 100 |

| 3b | Adoc-(R)-Phe-NH-Et | 30 |

| 3c | Adoc-(R)-Phe-NH-CH₂-Ph | 10 |

| 3d | Adoc-(R)-Phe-NH-(CH₂)₂-Ph | 1 |

Data adapted from a study on 3-amidinophenylalanine derivatives, which serve as a proxy for the potential of cyanophenylalanine analogs in Factor Xa inhibition.[5]

Photophysical Properties of p-Cyanophenylalanine

The fluorescence quantum yield of p-cyanophenylalanine is sensitive to its local environment, particularly to hydrogen bonding. This property makes it a useful spectroscopic probe in biochemical studies.

| Solvent | Quantum Yield (Φ) |

| Water | 0.12 |

| Methanol | 0.14 |

| Ethanol | 0.13 |

| Acetonitrile | 0.07 |

| Dioxane | 0.03 |

Data represents typical quantum yields and can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of cyanophenylalanine derivatives and their biological evaluation.

Synthesis of 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline Derivatives

The synthesis of the title compounds is achieved through a three-step process as outlined below.[6]

Step 1: Synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles (2a–f) A mixture of the appropriate N-(2-aminobenzoyl)benzotriazole (10 mmol), malononitrile (10 mmol), and potassium tert-butoxide (10 mmol) is dissolved in 60 mL of dioxane and refluxed for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is acidified to pH 2 with 2 N HCl. The precipitated solid is collected by filtration and purified by recrystallization from ethanol to afford the desired product.

Step 2: Synthesis of 2-amino-4-chloroquinoline-3-carbonitriles (3a–f) The 2-amino-4-hydroxyquinoline-3-carbonitrile derivative (5 mmol) from the previous step is reacted with phosphorus oxychloride (10 mL, excess) under a nitrogen atmosphere at 80 °C for 2–3 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the 4-chloro derivative.

Step 3: Synthesis of methyl (2-amino-3-cyanoquinolin-4-yl)-L-phenylalaninate derivatives (4a–f) A mixture of the 2-amino-4-chloroquinoline-3-carbonitrile (1 mmol), L-phenylalanine methyl ester hydrochloride (3 mmol), and triethylamine (2 mL) in a mixture of dioxane (2 mL) and DMSO (0.5 mL) is heated at 50 °C under a nitrogen atmosphere for 12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice water, and the precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel.[6]

Incorporation of p-Cyanophenylalanine into Peptides via Fmoc Solid-Phase Synthesis

Materials:

-

Fmoc-p-cyanophenylalanine

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: Fmoc-p-cyanophenylalanine (3 equivalents) is pre-activated with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 10 minutes. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 2 hours. The resin is washed with DMF.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 3 hours.

-

Peptide Precipitation and Purification: The cleavage mixture is filtered, and the peptide is precipitated with cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., NIH3T3)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (cyanophenylalanine derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro EGFR Kinase Inhibition Assay

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

Test compounds

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: The kinase reaction is set up in a 96-well plate containing the kinase buffer, EGFR enzyme, and the test compound at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of a mixture of the substrate and ATP.

-

Incubation: The plate is incubated at 30°C for 60 minutes.

-

ADP Detection: The amount of ADP produced is measured using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves stopping the kinase reaction and converting the produced ADP to ATP, which is then detected via a luciferase-based reaction.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of cyanophenylalanine derivative development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. The following diagram illustrates a simplified representation of the EGFR signaling cascade.

References

- 1. Urethanyl-3-amidinophenylalanine derivatives as inhibitors of factor Xa. X-ray crystal structure of a trypsin/inhibitor complex and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]

- 5. (R)-3-Amidinophenylalanine-derived inhibitors of factor Xa with a novel active-site binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Commercial Suppliers and Technical Guide for Fmoc-D-3-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-3-Cyanophenylalanine, a key building block in modern peptide synthesis and drug discovery. It details commercial suppliers, physicochemical properties, experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and its application in the development of bioactive peptides.

Commercial Availability

This compound is readily available from a variety of commercial suppliers specializing in reagents for peptide synthesis. Researchers can source this compound from the following vendors, among others:

-

Chem-Impex: A well-established supplier of amino acids and derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD.: A manufacturer and supplier of specialized amino acid derivatives.[1]

-

Creative Peptides: Offers a range of protected amino acids for research and GMP manufacturing.

-

Chemrio: Provides a portfolio of rare and specialty chemicals.[2]

-

Aapptec Peptides: Specializes in peptides, resins, and reagents for peptide synthesis.

When procuring this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Physicochemical and Technical Data

This compound is a white to off-white powder. Its robust Fmoc protecting group is ideal for the stepwise elongation of peptide chains in SPPS, ensuring efficient and reversible protection of the alpha-amino group.[1] The meta-cyano group on the phenyl ring introduces unique electronic and steric properties that can influence the conformation, stability, and biological activity of the resulting peptide.[1]

| Property | Value | Reference |

| CAS Number | 205526-37-0 | --INVALID-LINK-- |

| Molecular Formula | C₂₅H₂₀N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 412.44 g/mol | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK-- |

| Melting Point | 111 - 113 °C | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D +36.5° (c=1 in DMF) | --INVALID-LINK-- |

| Solubility | Soluble in DMF, NMP, and DCM | General knowledge for Fmoc-amino acids |

| Storage | 2-8 °C | --INVALID-LINK-- |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard procedures for Fmoc-based SPPS. The general workflow is outlined below. While the following protocols are generally applicable, optimization may be required for specific peptide sequences. The principles outlined for the closely related p-cyanophenylalanine are highly relevant.[3]

Resin Swelling and Fmoc Deprotection

-

Resin Swelling: The solid support resin (e.g., Rink Amide, Wang) is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 10-20 minutes. This step is often repeated to ensure complete deprotection.[3]

Amino Acid Coupling

-

Activation: this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated using a coupling reagent. Common coupling reagents include HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature to facilitate peptide bond formation. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

Washing

After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A standard cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[3] The cleavage reaction is typically carried out for 2-3 hours at room temperature.[3]

Peptide Precipitation and Purification

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then lyophilized. The final peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Stability Considerations

The cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine.[3] However, prolonged exposure to harsh basic conditions should be avoided to minimize the risk of side reactions.[3]

Applications in Drug Discovery and Research

The incorporation of D-amino acids, such as D-3-Cyanophenylalanine, is a well-established strategy to enhance the proteolytic stability of peptides, a crucial factor for therapeutic applications. Furthermore, the unique electronic properties of the cyano group can be exploited to modulate the binding affinity and selectivity of peptides for their biological targets.

Development of Enzyme Inhibitors

Peptides containing unnatural amino acids are explored as inhibitors of enzymes. The specific stereochemistry and electronic nature of D-3-Cyanophenylalanine can influence the peptide's conformation, enabling it to fit into an enzyme's active site and block its activity. For instance, dipeptides containing the sterically constrained 2,3-methanophenylalanine have been shown to act as competitive inhibitors of chymotrypsin.[4][5] While not a direct example, this illustrates the principle of using modified phenylalanine analogs to achieve enzyme inhibition.

G Protein-Coupled Receptor (GPCR) Ligand Design

GPCRs are a major class of drug targets, and peptides are important modulators of their activity. The introduction of D-3-Cyanophenylalanine into a peptide ligand can alter its interaction with a GPCR, potentially leading to biased agonism or antagonism, where only specific downstream signaling pathways are activated or inhibited. This can result in more targeted therapies with fewer side effects. The general mechanism of GPCR activation by a peptide agonist involves a series of conformational changes in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-D-3-Cyano-phe-OH; FMOC-D-PHE(M-CN)-OH; Fmoc-D-3-CN-Phe-OH; this compound; FMOC-3-CYAN-D-PHENYLALANIN; FMOC-M-CYANO-D-PHE-OH; RARECHEM BK PT 0156; FMOC-D-3-CYANOPHE; FMOC-D-PHE(3-CN)-OH | Chemrio [chemrio.com]

- 3. benchchem.com [benchchem.com]

- 4. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-D-3-Cyanophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction